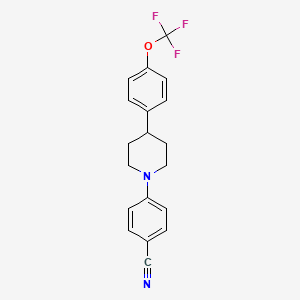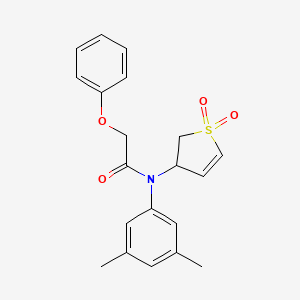
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Wissenschaftliche Forschungsanwendungen
Agrochemicals
- Crop Protection : TFMP derivatives are widely used to protect crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) stands out as a chemical intermediate for several crop-protection products .
Pharmaceuticals
While only a handful of TFMP compounds have received approval for pharmaceutical use, their potential remains significant:
- Antivirals and Antitumor Agents : Five pharmaceutical products containing the TFMP moiety have been granted market approval. Additionally, several candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities .
Chemical Synthesis
- Intermediate Synthesis : TFMP derivatives serve as valuable intermediates in chemical synthesis. For instance, 2,3,5-DCTF is a sought-after building block for various synthetic pathways .
Neuroscience Research
- Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists : Elexacaftor, a compound containing the TFMP substructure, has been investigated as a CGRP receptor antagonist. This research has implications for pain management and neurovascular disorders .
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more Research Outreach. (2022). Trifluoromethylpyridine: Its chemistry and applications. Read more MDPI. (2022). FDA-Approved Trifluoromethyl Group. Read more
Wirkmechanismus
Target of Action
Trifluoromethylpyridine derivatives have been noted for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may interact with biological targets related to pest physiology.
Mode of Action
It is known that trifluoromethylpyridines can participate in suzuki–miyaura cross-coupling reactions . In these reactions, the trifluoromethylpyridine acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions . This could potentially alter the structure of target molecules, leading to changes in their function.
Biochemical Pathways
The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests that it may be involved in the synthesis of complex organic molecules . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules synthesized.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s metabolic stability and excretion .
Result of Action
The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests that it may be involved in the synthesis of complex organic molecules . This could potentially lead to changes in cellular function, depending on the specific molecules synthesized.
Action Environment
The compound’s use in organic synthesis suggests that factors such as temperature, ph, and the presence of other reactants could potentially influence its action .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDVZHHXIGMWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)
![4-[(4-acetylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2718884.png)
![2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2718886.png)
![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)


![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)

![3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2718894.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)
![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)